3-Bromo-5-chlorosulfanilic acid chemical structure and properties
3-Bromo-5-chlorosulfanilic acid chemical structure and properties
Topic: (4-Amino-3-bromo-5-chlorobenzenesulfonic acid) Audience: Researchers, Synthesis Chemists, and Drug Development Scientists.
[1]
Executive Summary
3-Bromo-5-chlorosulfanilic acid (CAS: 5326-45-4) is a highly functionalized aromatic intermediate used primarily in the synthesis of azo dyes, pharmaceutical scaffolds, and coordination ligands.[1][2] Structurally, it is a derivative of sulfanilic acid (4-aminobenzenesulfonic acid) characterized by the presence of bromine and chlorine atoms at the ortho positions relative to the amino group.[3] This specific substitution pattern imparts unique electronic properties, significantly reducing the basicity of the amine while increasing the lipophilicity of the aromatic core compared to the parent sulfanilic acid.
This guide provides a comprehensive technical analysis of the compound's structure, physicochemical properties, validated synthesis protocols, and analytical characterization standards.
Chemical Identity & Structure
The compound is formally named 4-amino-3-bromo-5-chlorobenzenesulfonic acid .[3] In the context of sulfanilic acid derivatives, the numbering often prioritizes the sulfonic acid group at position 1, placing the amino group at position 4, the bromine at position 3, and the chlorine at position 5.
Nomenclature & Identifiers[1][3][4][5]
| Identifier | Value |
| IUPAC Name | 4-Amino-3-bromo-5-chlorobenzenesulfonic acid |
| Common Name | 3-Bromo-5-chlorosulfanilic acid |
| CAS Number | 5326-45-4 |
| Molecular Formula | C₆H₅BrClNO₃S |
| Molecular Weight | 286.53 g/mol |
| SMILES | Nc1c(Cl)cc(S(=O)(=O)O)cc1Br |
| InChI Key | ZNVJPXRWVLMYKR-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the chemical structure and the numbering scheme typically employed in synthesis planning.
[6][7]
Physicochemical Properties[2][3][5][6][8][9]
The presence of two electron-withdrawing halogens (ortho to the amine) drastically alters the properties compared to unsubstituted sulfanilic acid.[4] The molecule exists primarily as a zwitterion in the solid state but shows reduced zwitterionic stability in solution due to the lowered basicity of the amino group.
| Property | Value / Description | Scientific Context |
| Appearance | Off-white to grey crystalline powder | Typical of oxidized aniline derivatives.[2] |
| Melting Point | >300°C (Decomposes) | High lattice energy due to intermolecular ionic forces (zwitterion). |
| Solubility (Water) | Low (< 0.5 g/100mL at 20°C) | Zwitterionic lattice is stable; requires pH adjustment to dissolve. |
| Solubility (Alkali) | High (forms Sulfonate salt) | Soluble in NaOH/KOH/Na₂CO₃ as the anion. |
| pKa (Acid) | ~ -1 to 0 (Sulfonic acid) | Strong acid, fully dissociated in aqueous media. |
| pKa (Base) | ~ 1.5 - 2.0 (Amino group) | Significantly lower than sulfanilic acid (3.23) due to -I effect of Br/Cl. |
| Partition Coeff (LogP) | ~ 1.1 (Predicted) | More lipophilic than sulfanilic acid (-0.9) due to halogenation.[3][5] |
Synthesis & Manufacturing Protocol
Strategic Analysis
Direct halogenation of sulfanilic acid is possible but controlling regioselectivity to get the specific 3-bromo-5-chloro isomer requires a sequential approach. The most robust pathway involves the sulfonation of 2-chloroaniline to fix the chlorine position, followed by bromination. The amino group is a strong ortho/para director, while the sulfonic acid is a meta director.[3]
Reaction Pathway[1][3][8][9][11][12][13][14][15]
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Precursor Synthesis: Sulfonation of 2-chloroaniline yields 4-amino-3-chlorobenzenesulfonic acid (the amino directs para to the empty C4 position; sulfonic acid enters para to amino).
-
Halogenation: Bromination of the intermediate.[6][5][7] The amino group directs the incoming bromine to the remaining ortho position (C5 relative to amino, C3 relative to sulfonic acid).
Detailed Experimental Protocol
Step 1: Preparation of 4-Amino-3-chlorobenzenesulfonic Acid
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Reagents: 2-Chloroaniline (1.0 eq), Sulfuric acid (98%, 1.1 eq), Dichlorobenzene (solvent, optional).
-
Procedure:
-
Mix 2-chloroaniline with sulfuric acid carefully to form the sulfate salt.
-
Heat the mixture (baking process) to 180-190°C for 4-6 hours under vacuum or in a high-boiling solvent (o-dichlorobenzene) to drive off water (azeotropic removal).
-
Cool and basify with NaOH to dissolve the sulfonate.
-
Acidify with HCl to precipitate the zwitterionic intermediate.
-
Yield Expectation: 85-90%.
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Step 2: Bromination to 3-Bromo-5-chlorosulfanilic Acid
-
Reagents: 4-Amino-3-chlorobenzenesulfonic acid (1.0 eq), NaOH (2.2 eq), Bromine (Br₂, 1.05 eq) or N-Bromosuccinimide (NBS).
-
Mechanism: The reaction is performed in alkaline medium to solubilize the sulfonic acid and activate the amine (free base form).
-
Procedure:
-
Dissolve 4-amino-3-chlorobenzenesulfonic acid in dilute NaOH solution (pH > 10).
-
Cool the solution to 0-5°C to prevent oxidation of the amino group.
-
Add Bromine dropwise (or NBS portion-wise) over 60 minutes, maintaining temperature < 10°C.
-
Stir for 2 hours at room temperature.
-
Acidify the solution with conc. HCl to pH < 2.
-
The product will precipitate as a grey/white solid. Filter, wash with ice water, and dry.
-
-
Purification: Recrystallization from hot water or dilute acetic acid.
Analytical Characterization
To validate the identity of 3-Bromo-5-chlorosulfanilic acid, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (¹H-NMR)
The molecule has only two aromatic protons, located at positions 2 and 6 (relative to the sulfonic acid at C1).
-
Solvent: DMSO-d₆ (due to solubility).
-
Signals:
-
δ ~7.6 - 7.9 ppm: Two doublets (or singlets if resolution is low).
-
Coupling: The protons are meta to each other. Expected coupling constant J ≈ 1.5 – 2.5 Hz.
-
NH₂: Broad singlet at δ ~5.0–6.0 ppm (variable with concentration/water).
-
SO₃H: Usually exchanged/broad, often not seen distinct from water peak.
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Infrared Spectroscopy (FT-IR)[5]
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3400 & 3300 cm⁻¹: N-H stretching (primary amine).
-
1150 - 1250 cm⁻¹: S=O stretching (sulfonic acid/sulfonate).
-
600 - 800 cm⁻¹: C-Cl and C-Br stretching vibrations.
Mass Spectrometry (MS)[1]
-
Technique: ESI-MS (Negative mode prefered for sulfonic acids: [M-H]⁻).
-
m/z: 284 (⁷⁹Br, ³⁵Cl), 286 (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl), 288 (⁸¹Br, ³⁷Cl).
-
Pattern: Distinct isotopic pattern characteristic of one Br and one Cl atom (approx intensity 3:4:1).
Applications
Dye Chemistry
This compound serves as a "diazo component."[3][2] The amino group can be diazotized (using NaNO₂/HCl) to form a diazonium salt.[3] This salt is then coupled with electron-rich aromatics (phenols, naphthols) to create azo dyes. The halogen substituents induce a bathochromic shift (red-shift) and improve lightfastness compared to simple sulfanilic acid dyes.
Pharmaceutical Scaffolds
Used as an intermediate in the synthesis of sulfonamide derivatives.[3] The sulfonic acid group can be converted to a sulfonyl chloride (using PCl₅ or SOCl₂), which then reacts with amines to form sulfonamides. The 3-bromo-5-chloro substitution pattern provides steric bulk and lipophilicity, useful for modulating the binding affinity of the drug candidate.
Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear nitrile gloves, safety goggles, and use a dust mask. Avoid inhalation of fine dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal conditions but may darken upon prolonged exposure to light/air (oxidation of amine).
-
Spill Response: Sweep up and dispose of as hazardous chemical waste. Neutralize acidic residues with sodium bicarbonate.
References
-
PubChem. (2025).[8] 4-Amino-3-bromo-5-chlorobenzenesulfonic acid (CID 11011569). National Center for Biotechnology Information. [Link]
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Karim, E. et al. (2013). Kinetic and mechanistic study of bromination of sulfanilic acid with N-bromosuccinimide in alkaline medium. Bulgarian Chemical Communications, 45(4), 456-463. [Link]
Sources
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- 3. 3-Bromo-5-chlorosulfanilic Acid [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chlorinating or brominating carboxylic acids, use of halogenated products in organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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